8-Bromo-4-hydroxyquinoline-3-carboxylic acid chemical properties
8-Bromo-4-hydroxyquinoline-3-carboxylic acid chemical properties
An In-depth Technical Guide on the Chemical Properties of 8-Bromo-4-hydroxyquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates available data on its structure, physical characteristics, spectral properties, and general reactivity, alongside a discussion of the known biological activities of the broader 8-hydroxyquinoline class of compounds.
Chemical and Physical Properties
8-Bromo-4-hydroxyquinoline-3-carboxylic acid is a solid at room temperature.[1] While specific, experimentally determined data for its melting point, boiling point, and solubility remain to be definitively published in readily accessible literature, its fundamental properties have been characterized.
Table 1: Physicochemical Properties of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrNO₃ | [2][3] |
| Molecular Weight | 268.06 g/mol | [2][3] |
| CAS Number | 35973-17-2 | [2][3] |
| Appearance | Solid | [3] |
| IUPAC Name | 8-bromo-4-hydroxyquinoline-3-carboxylic acid | [2] |
| InChI Key | NKUGXZLINWIUOR-UHFFFAOYSA-N | [2] |
| SMILES | O=C(O)c1cnc2c(Br)cccc2c1O | [3] |
| XlogP (Predicted) | 2.5 | [2][4] |
| Monoisotopic Mass | 266.95311 Da | [2] |
Synthesis and Reactivity
The synthesis of 8-hydroxyquinoline derivatives can be achieved through various established methods, such as the Skraup or Friedländer synthesis for the quinoline core.[5] Specific substitution patterns are often introduced through subsequent reactions. For instance, bromination of 8-substituted quinolines has been investigated to yield mono- and di-bromo derivatives.[6]
A general synthetic approach for quinoline-4-carboxylic acids involves the Gould-Jacobs reaction. While a specific protocol for 8-Bromo-4-hydroxyquinoline-3-carboxylic acid is not detailed in the reviewed literature, a general procedure for the basic hydrolysis of related ester precursors is as follows:
Experimental Protocol: General Basic Hydrolysis for Quinoline-4-carboxylic Acid Synthesis
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A suspension of the corresponding ethyl ester (2 mmol) in a 4% sodium hydroxide hydroalcoholic solution (5 ml) is refluxed.
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The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 5 hours).
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After cooling to room temperature, the mixture is acidified to a low pH by the addition of concentrated hydrochloric acid.
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The resulting solid precipitate is collected by filtration, washed with water, and can be further purified by crystallization from a suitable solvent such as ethanol.
The chemical reactivity of the 8-hydroxyquinoline scaffold is characterized by the electron-deficient nature of the pyridine ring and the phenolic properties of the hydroxyl group, making it amenable to electrophilic aromatic substitution and other modifications.[7]
Spectral Data
Detailed, experimentally obtained spectral data for 8-Bromo-4-hydroxyquinoline-3-carboxylic acid are not widely available in the public domain. However, the expected spectral characteristics can be inferred from the known properties of its functional groups.
Table 2: Expected Spectral Characteristics
| Spectroscopy | Feature | Expected Region/Characteristics |
| ¹H NMR | Aromatic Protons | Signals in the aromatic region (typically δ 7.0-9.0 ppm). |
| Hydroxyl Proton | A broad singlet, chemical shift can vary depending on solvent and concentration. | |
| Carboxylic Acid Proton | A very broad singlet, typically downfield (δ 10-13 ppm). | |
| ¹³C NMR | Aromatic Carbons | Signals in the aromatic region (typically δ 110-160 ppm). |
| Carbonyl Carbon | Signal for the carboxylic acid carbonyl group (typically δ 165-185 ppm). | |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | A very broad band in the region of 3300-2500 cm⁻¹. |
| C=O Stretch (Carboxylic Acid) | A strong, sharp band around 1700-1725 cm⁻¹. | |
| O-H Stretch (Phenol) | A broad band around 3200-3600 cm⁻¹. | |
| C=C and C=N Stretches | Bands in the 1450-1650 cm⁻¹ region, characteristic of the quinoline ring. |
Biological Activity and Potential Applications
The 8-hydroxyquinoline (8-HQ) scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and neuroprotective effects.[7][8] The biological activity of 8-HQ derivatives is often attributed to their ability to chelate metal ions, which can disrupt essential biological processes in pathogens or cancer cells.
While specific biological data for 8-Bromo-4-hydroxyquinoline-3-carboxylic acid is limited in the reviewed literature, related 8-hydroxyquinoline derivatives have shown significant activity:
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Antimicrobial and Antifungal Activity: Various halogenated 8-hydroxyquinoline derivatives have demonstrated potent activity against a range of bacteria and fungi.[5] For example, a hybrid of 5-chloro-8-hydroxyquinoline and ciprofloxacin displayed significant effects against both susceptible and drug-resistant bacterial strains, with MIC values ranging from 4–16 µg/mL.[7]
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Anticancer Activity: The anticancer potential of 8-hydroxyquinoline derivatives is an active area of research. Their mechanism of action is often linked to the induction of apoptosis and inhibition of cell proliferation.
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Enzyme Inhibition: Certain quinoline-4-carboxylic acids have been investigated as inhibitors of enzymes such as dihydroorotate dehydrogenase (DHODH), a target for antiproliferative and anti-inflammatory therapies.[9]
The introduction of a bromine atom and a carboxylic acid group to the 8-hydroxyquinoline scaffold in 8-Bromo-4-hydroxyquinoline-3-carboxylic acid is expected to modulate its physicochemical properties, such as lipophilicity and metal-chelating ability, which in turn would influence its biological activity. Further research is warranted to fully elucidate the specific biological targets and therapeutic potential of this compound.
Visualizations
To aid in the understanding of the synthetic and mechanistic context of 8-Bromo-4-hydroxyquinoline-3-carboxylic acid, the following diagrams are provided.
References
- 1. 8-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID CAS#: 35973-17-2 [m.chemicalbook.com]
- 2. 8-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 735364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 8-Bromo-4-hydroxyquinoline-3-carboxylic acid AldrichCPR 35973-17-2 [sigmaaldrich.com]
- 4. PubChemLite - 8-bromo-4-hydroxyquinoline-3-carboxylic acid (C10H6BrNO3) [pubchemlite.lcsb.uni.lu]
- 5. rroij.com [rroij.com]
- 6. acgpubs.org [acgpubs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase [pubmed.ncbi.nlm.nih.gov]
